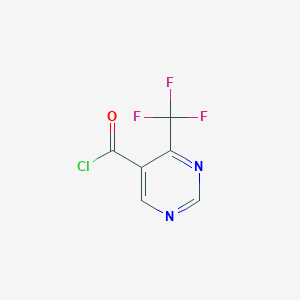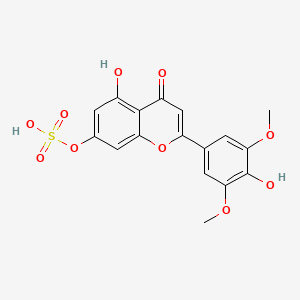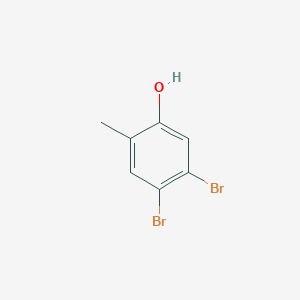![molecular formula C10H21N3 B12847117 [1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
[1,4'-Bipiperidin]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4’-Bipiperidin]-4-amine is a chemical compound that consists of two piperidine rings connected by a single bond, with an amine group attached to the fourth position of one of the piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-4-amine typically involves the reaction of piperidine with appropriate reagents to introduce the amine group at the desired position. One common method involves the use of reductive amination, where piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,4’-Bipiperidin]-4-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, [1,4’-Bipiperidin]-4-amine is explored for its potential therapeutic properties. It can be modified to create compounds with activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or flexibility.
Wirkmechanismus
The mechanism of action of [1,4’-Bipiperidin]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
[1,4’-Bipiperidin]-4-amine is unique due to its dual piperidine rings and the presence of an amine group This structure provides distinct chemical properties and reactivity compared to simpler piperidine derivatives
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-piperidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2 |
InChI-Schlüssel |
BQDUNEBRHFMOSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)


![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)


![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)


![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
